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Compound of Interest

Compound Name: Diphenoxymethane

Cat. No.: B1218671

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and inferred
properties of diphenoxymethane. It is important to note that specific experimental
thermodynamic data for this compound is limited in publicly accessible literature. Therefore,
this guide also presents general principles and experimental protocols applicable to similar
chemical entities.

Introduction

Diphenoxymethane (C13H1202), also known as formaldehyde diphenyl acetal, is an organic
compound with potential applications in various fields, including as a solvent, a reagent in
organic synthesis, and a component in material science. A thorough understanding of its
thermodynamic properties and stability is crucial for its safe handling, process optimization, and
evaluation of its potential environmental fate. This technical guide summarizes the available
information on diphenoxymethane and provides a framework for its further study.

Physicochemical Properties

While extensive thermodynamic data is not readily available, fundamental physicochemical
properties have been reported.

Table 1: Physicochemical Properties of Diphenoxymethane
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Property Value Source

Molecular Formula C13H1202 PubChem[1]
Molecular Weight 200.23 g/mol PubChem[1]
IUPAC Name phenoxymethoxybenzene PubChem[1]
CAS Number 4442-41-5 PubChem[1]

Formaldehyde Diphenyl
Synonyms Acetal, Methylene Glycol PubChem[1]
Diphenyl Ether

Thermodynamic Properties

Specific experimental values for the standard enthalpy of formation, Gibbs free energy of
formation, entropy, and heat capacity of diphenoxymethane are not well-documented in the
literature. To obtain these values, computational chemistry methods or direct experimental
measurements would be required.

Computational Approach: Modern computational methods, such as Density Functional Theory
(DFT) and high-level ab initio calculations (e.g., CCSD(T)), can provide reliable estimates of
thermodynamic properties for organic molecules.[2][3] These methods involve calculating the
electronic energy of the molecule, from which thermodynamic parameters can be derived using
statistical mechanics.

Experimental Approach: Should experimental determination be necessary, established
protocols for organic compounds can be employed. These are detailed in the "Experimental
Protocols" section of this guide.

Chemical Stability and Degradation Pathways

The stability of diphenoxymethane is dictated by the chemical nature of its ether and acetal
functional groups.

General Stability: Acetals are generally stable in neutral to strongly basic conditions.[4]
However, they are susceptible to hydrolysis under acidic conditions.[5][6] The presence of two
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aromatic rings may provide some steric hindrance, potentially influencing its reactivity
compared to simpler dialkoxymethanes.

Potential Degradation Pathways:

e Acid-Catalyzed Hydrolysis: This is a primary degradation pathway for acetals. In the
presence of an acid catalyst and water, diphenoxymethane is expected to hydrolyze to form
phenol and formaldehyde. This reaction is reversible, and the removal of water can drive the
formation of the acetal.[7]

o Oxidation: Aromatic ethers can undergo oxidative degradation.[8][9] Potential oxidation
pathways for diphenoxymethane could involve hydroxylation of the aromatic rings or
oxidation of the methylene bridge, although the latter is generally less reactive.

» Biodegradation: While specific studies on diphenoxymethane are lacking, bacteria are
known to degrade aromatic ethers.[9][10][11] The degradation pathways often involve O-
dealkylation, ring hydroxylation, and subsequent ring cleavage.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key
thermodynamic properties, applicable to liquid organic compounds like diphenoxymethane.

Determination of Standard Enthalpy of Formation by
Combustion Calorimetry

The standard enthalpy of formation (AfH°) can be determined from the enthalpy of combustion
(AcH®), which is measured using a bomb calorimeter.[12][13]

Methodology:

o Sample Preparation: A precisely weighed sample of high-purity diphenoxymethane is
placed in a crucible within a combustion bomb. A known amount of a combustion aid, such
as benzoic acid, may be used to ensure complete combustion.

o Bomb Assembly: The bomb is sealed and pressurized with a high-purity oxygen atmosphere
(typically around 30 atm). A small, known amount of water is added to the bomb to ensure
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that the final products are in their standard states.

Calorimeter Setup: The bomb is placed in a calorimeter vessel containing a precisely known
mass of water. The entire assembly is placed in an insulating jacket to minimize heat
exchange with the surroundings.

Combustion: The sample is ignited via an electrical fuse. The temperature of the water in the
calorimeter is monitored with high precision (e.g., using a platinum resistance thermometer)
before, during, and after combustion.

Data Analysis: The heat released during combustion is calculated from the temperature rise
of the calorimeter and its known heat capacity (determined by calibrating with a substance of
known enthalpy of combustion, such as benzoic acid).

Corrections: Corrections are applied for the heat of combustion of the fuse wire and any
auxiliary substances, as well as for the formation of nitric acid from residual nitrogen in the
bomb.

Calculation of AfH°: The standard enthalpy of combustion is used to calculate the standard
enthalpy of formation using Hess's Law: AcH® = ZAfH°(products) - ZAfH°(reactants)

Determination of Heat Capacity by Adiabatic Calorimetry
Adiabatic calorimetry is a precise method for measuring the heat capacity of a liquid as a
function of temperature.[14][15]

Methodology:

o Sample Encapsulation: A known mass of the liquid sample is sealed in a sample container,
which is then placed within an adiabatic calorimeter.

o Adiabatic Shield: The calorimeter is surrounded by an adiabatic shield, the temperature of
which is controlled to match the temperature of the sample container at all times. This
minimizes heat loss to the surroundings.

e Heating: A known quantity of electrical energy is supplied to a heater within the sample
container, causing a small increase in temperature.
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o Temperature Measurement: The temperature of the sample is measured with high precision
before and after the energy input, once thermal equilibrium is reached.

o Calculation of Heat Capacity: The heat capacity (Cp) is calculated using the following
equation: Cp = Q / AT where Q is the amount of heat added and AT is the measured
temperature change.

o Data Collection: This process is repeated over the desired temperature range to obtain the
heat capacity as a function of temperature.

Visualizations
Proposed Acid-Catalyzed Hydrolysis of
Diphenoxymethane

The following diagram illustrates a plausible pathway for the acid-catalyzed hydrolysis of
diphenoxymethane, a primary degradation route for acetals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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